9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-
Overview
Description
9-Octadecenamide is a compound with the formula C18H35NO . It has a molecular weight of 281.4766 . The IUPAC Standard InChI for this compound is InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3, (H2,19,20)/b10-9+ .
Molecular Structure Analysis
The chemical structure of 9-Octadecenamide is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
9-Octadecenamide has a density of 0.9±0.1 g/cm3 . Its boiling point is 433.3±24.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.9±3.0 kJ/mol . The flash point is 215.9±22.9 °C .Scientific Research Applications
Synthesis and Medicinal Chemistry :
- Crystalline ammonium (9H-fluoren-9-yl)methyl H-phosphonate was prepared as a reagent for introducing H-phosphonate monoester functionality into non-lipophilic anti-HIV nucleoside analogues, demonstrating its use in medicinal chemistry (Romanowska et al., 2009).
- The esterification of acids with primary and secondary alcohols using cerium(IV) ammonium nitrate included the production of methyl (9Z)-octadec-9-enoate, showing its application in organic synthesis (Pan et al., 2003).
Catalysis and Chemical Reactions :
- Tetrakis(oxodiperoxotungsto)phosphate(3−) with quaternary ammonium cations, such as methyltri-n-octylammonium, were used as catalysts in the oxidation of unsaturated fatty acids, including cis-9-octadecenoic and 12-hydroxy-9Z-octadecenoic acids (Pai et al., 2005).
Biochemical Research :
- In a study of oleamide hydrolase, cis-9-octadecenamide was found to be a naturally occurring brain constituent related to sleep regulation. Its hydrolysis was explored for insights into fatty acid primary amide biological signaling molecules (Patterson et al., 1996).
Material Science :
- Tetra-n-alkylammonium and -phosphonium salts, with varying alkyl chain lengths including octadecyl, were examined as gelators in thermally reversible organogels, showcasing applications in material science (Abdallah & Weiss, 2000).
Chemical Synthesis and Analysis :
- Trihydroxyoctadecenoic acids derived from linoleic acid 9- and 13-hydroperoxides were analyzed for regio- and stereochemical properties, indicating the compound's significance in detailed chemical analysis (Hamberg, 1991).
Nanotechnology and Cosmetics :
- Oil-in-water microemulsions were analyzed for dispersing a highly hydrophobic molecule, (9Z)-N-(1,3-dihydroxyoctadecan-2-yl)octadec-9-enamide, highlighting applications in the cosmetic and pharmaceutical industries (Fernández-Peña et al., 2021).
Properties
IUPAC Name |
diazanium;[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;;/h17-18,29,31,34-35,38H,3-16,19-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);2*1H3/b18-17-,31-29+;;/t34-,35+;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNAECNIIYPKQS-AQZJIPFRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+].[NH4+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+].[NH4+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H76N3O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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